N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide
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Overview
Description
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide is a chemical compound characterized by its pyridine ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide typically involves the reaction of 2,5-dichloro-4,6-dimethylpyridine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For example, it could act as an inhibitor of catechol-O-methyltransferase, affecting neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-4,6-dimethylpyridine: A precursor in the synthesis of the target compound.
3-methylbutanamide: Another amide with similar structural features.
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)butanamide: A closely related compound with a different alkyl chain.
Uniqueness
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H16Cl2N2O |
---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-6(2)5-9(17)16-11-7(3)10(13)8(4)15-12(11)14/h6H,5H2,1-4H3,(H,16,17) |
InChI Key |
OZESCUCEEQAOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)NC(=O)CC(C)C |
Origin of Product |
United States |
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